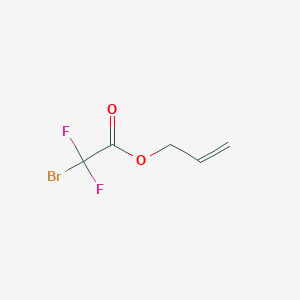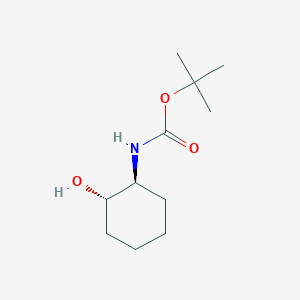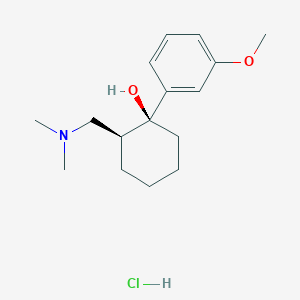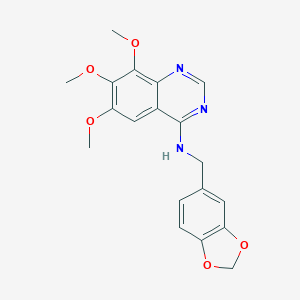
1beta-Calcidol
Descripción general
Descripción
1beta-Hydroxyvitamin D3/1beta-hydroxycholecalciferol, also known as 1beta-Hydroxyvitamin D3/1beta-hydroxycholecalciferol, is a useful research compound. Its molecular formula is C27H44O2 and its molecular weight is 400.6 g/mol. The purity is usually 95%.
The exact mass of the compound 1beta-Hydroxyvitamin D3/1beta-hydroxycholecalciferol is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Secosteroids [ST03] -> Vitamin D3 and derivatives [ST0302]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 1beta-Hydroxyvitamin D3/1beta-hydroxycholecalciferol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1beta-Hydroxyvitamin D3/1beta-hydroxycholecalciferol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Tratamiento de la Hipocalcemia
1beta-Calcidol se ha utilizado ampliamente como profármaco para la calcitriol (1α,25-dihidroxivitamina D3) en el tratamiento de la hipocalcemia . La hipocalcemia es una condición donde no hay suficiente calcio en la sangre, y this compound ayuda a aumentar los niveles de calcio.
Manejo de la Insuficiencia Renal Crónica
La insuficiencia renal crónica a menudo conduce a alteraciones en el equilibrio de calcio y fosfato del cuerpo. This compound se ha utilizado para controlar estos desequilibrios en pacientes con insuficiencia renal crónica .
Tratamiento del Hipoparatiroidismo
El hipoparatiroidismo es una condición donde las glándulas paratiroides no producen suficiente hormona paratiroidea, lo que lleva a niveles bajos de calcio en la sangre. This compound se ha utilizado en el tratamiento de esta condición .
Manejo de la Osteoporosis
La osteoporosis es una condición que debilita los huesos, haciéndolos frágiles y más propensos a romperse. This compound se ha utilizado en el manejo de la osteoporosis para ayudar a aumentar los niveles de calcio y fortalecer los huesos .
Tratamiento del Hiperparatiroidismo Secundario
El hiperparatiroidismo secundario es una condición donde las glándulas paratiroides producen demasiada hormona paratiroidea debido a niveles bajos de calcio en la sangre. This compound se ha utilizado en el tratamiento de esta condición .
Profármaco para la Vitamina D Activa
This compound se ha utilizado como profármaco para la vitamina D activa. Se convierte en el hígado en calcitriol, la forma activa de la vitamina D, que es importante para la absorción de calcio del estómago y para el funcionamiento del calcio en el cuerpo .
Mecanismo De Acción
1beta-Calcidol, also known as N72HYL8OKC, 1beta-Hydroxyvitamin D3, 1beta-hydroxycholecalciferol, UNII-N72HYL8OKC, or Alfacalcidol impurity B [EP], is a non-endogenous analogue of vitamin D . It plays a crucial role in various physiological processes, including calcium homeostasis and bone metabolism .
Target of Action
The primary target of this compound is the enzyme 25-hydroxylase located in the liver . This enzyme activates this compound, allowing it to mediate its effects in the body, particularly in the kidneys and bones .
Mode of Action
In conditions like chronic renal failure, renal bone disease, hypoparathyroidism, and vitamin D dependent rickets, the kidneys’ capacity for 1α-hydroxylation is impaired, leading to reduced production of endogenous 1,25-dihydroxyvitamin D and aberrated mineral metabolism . This compound, being one step closer in the metabolic pathway to active vitamin D, bypasses this impaired step . It is independent of hepatic 25-hydroxylation, which makes it more effective than vitamin D3 .
Biochemical Pathways
This compound is involved in the vitamin D metabolic pathway. It is converted into its active form by the enzyme 25-hydroxylase in the liver . This active form then plays a crucial role in calcium homeostasis and bone metabolism . It upregulates the active transport of calcium from the gut and suppresses parathyroid hormone secretion .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are unique. It achieves target serum 25 (OH)D concentrations more rapidly than vitamin D3 and has a predictable and linear dose–response curve irrespective of baseline serum 25 (OH)D concentrations . The intestinal absorption of this compound is relatively preserved in patients with fat malabsorption, and it is more hydrophilic than vitamin D3, thus less prone to sequestration in adipose tissue .
Result of Action
The action of this compound results in improved calcium homeostasis and bone metabolism. It helps manage conditions like hypocalcemia, secondary hyperparathyroidism, and osteodystrophy in patients with chronic renal failure, as well as some types of rickets and osteomalacia .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors like obesity, liver disease, and malabsorption can affect the bioavailability of this compound . Therefore, these factors need to be considered when prescribing this compound.
Análisis Bioquímico
Biochemical Properties
1beta-Calcidol interacts with various enzymes and proteins in the body. It is activated by the enzyme 25-hydroxylase in the liver to mediate its effects in the body, particularly in the kidneys and bones . This interaction is crucial for the regulation of calcium and phosphate homeostasis, and skeletal health .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by regulating calcium and phosphate homeostasis . It also impacts cell signaling pathways and gene expression, which are essential for maintaining skeletal health .
Molecular Mechanism
The molecular mechanism of this compound involves several binding interactions with biomolecules. It is independent of hepatic 25-hydroxylation, making it one step closer in the metabolic pathway to active vitamin D . It exerts its effects at the molecular level through enzyme activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It achieves target serum 25 (OH)D concentrations more rapidly than vitamin D3 . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.
Metabolic Pathways
This compound is involved in the metabolic pathways of vitamin D, which are crucial for maintaining calcium and phosphate homeostasis . It interacts with enzymes such as 25-hydroxylase in the liver .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is more hydrophilic than vitamin D3 and thus is less prone to sequestration in adipose tissue . The specific transporters or binding proteins it interacts with are not mentioned in the current literature.
Propiedades
IUPAC Name |
(1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O2/c1-18(2)8-6-9-19(3)24-13-14-25-21(10-7-15-27(24,25)5)11-12-22-16-23(28)17-26(29)20(22)4/h11-12,18-19,23-26,28-29H,4,6-10,13-17H2,1-3,5H3/b21-11+,22-12-/t19-,23-,24-,25+,26-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHCOWSQAMBJIW-FLFCXVRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@H](C3=C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415284 | |
| Record name | 1|A-Calcidol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63181-13-5 | |
| Record name | (5Z,7E)-9,10-Secocholesta-5,7,10(19)-triene-1beta,3beta-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063181135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1|A-Calcidol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1.BETA.-CALCIDOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N72HYL8OKC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















